3-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]benzoic acid
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Description
“3-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]benzoic acid” is a compound with the molecular formula C14H11NO6S . It has a molecular weight of 321.31 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzodioxole ring attached to a benzoic acid moiety through a sulfamoyl linkage . The molecular formula is C14H11NO6S .
Scientific Research Applications
Stress Tolerance in Plants
Research has shown that compounds similar to "3-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]benzoic acid," such as benzoic acid and its derivatives, play a significant role in inducing stress tolerance in plants. A study found that benzoic acid is effective at lower concentrations than its derivatives, like salicylic acid, in inducing tolerance to heat, drought, and chilling stress in bean and tomato plants. This suggests that the benzoic acid structural portion common to these molecules might be the basic functional molecular structure imparting stress tolerance in plants (Senaratna et al., 2004).
Meta-C–H Functionalization of Benzoic Acid Derivatives
Another study highlights the importance of benzoic acid derivatives in selective C–H bond functionalization, which provides synthetically useful tools for step-economical organic synthesis. The research presents a general protocol for meta-C–H olefination of benzoic acid derivatives using a nitrile-based sulfonamide template, showcasing the versatility of benzoic acid derivatives in organic synthesis and their potential applications in drug development and materials science (Li et al., 2016).
Anticonvulsant Activities of Derivatives
The anticonvulsant activities of 3-substituted 1,2-benzisoxazole derivatives, including compounds with sulfamoyl groups, were studied, highlighting the potential of these derivatives in medical research. Some derivatives displayed marked anticonvulsant activity in mice, indicating the therapeutic potential of sulfamoyl-benzisoxazole derivatives in treating convulsive disorders (Uno et al., 1979).
Sulfonatocalixarene Receptor Binding
The binding behavior of sulfonatocalixarene receptors with 2-acetoxybenzoic acid (aspirin) was explored through experiments and theory, showing how these receptors can form complexes with drug molecules. This research could have implications for drug delivery systems and the design of molecular sensors (Thorave et al., 2020).
Photophysical Properties of Coordination Polymers
Lanthanide-based coordination polymers assembled from derivatives of benzoic acid were synthesized, and their crystal structures and photophysical properties were analyzed. This study contributes to the understanding of how benzoic acid derivatives can be used to create materials with specific light-emitting properties, which could have applications in optoelectronics and photonics (Sivakumar et al., 2011).
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO6S/c16-14(17)9-2-1-3-11(6-9)22(18,19)15-10-4-5-12-13(7-10)21-8-20-12/h1-7,15H,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAMQYQULKHFKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.